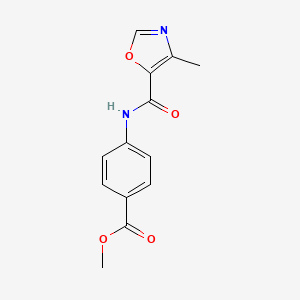

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as Methyl Benzoate, involves an acid-catalyzed reaction between a carboxylic acid and an alcohol . The acid catalyst protonates the carboxylic acid, making the carboxylic carbon atom more susceptible to nucleophilic attack by an unpaired pair of electrons on the oxygen atom of the alcohol . This leads to the formation of a tetrahedral intermediate with two equivalent hydroxyl groups .

Molecular Structure Analysis

The molecular structure of similar compounds like “4-Methyl-5-oxazolecarboxylic Acid” has a molecular formula of CHNO, an average mass of 127.098 Da, and a monoisotopic mass of 127.026939 Da .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

Oxazole derivatives, such as Methyl 4-(4-methyloxazole-5-carboxamido)benzoate, have been studied for their potential as antimicrobial agents. These compounds can interfere with the biofilm formation of bacteria like Staphylococcus aureus, which is crucial for combating persistent infections .

Cancer Research

Some oxazole derivatives exhibit cytotoxic activities against cancer cell lines. This makes them valuable for cancer research, where they can be used to study tumor growth inhibition or as a scaffold for developing new anticancer drugs .

Biofilm Inhibition Studies

The ability of oxazole derivatives to inhibit biofilm formation is not only important for antimicrobial strategies but also for understanding the mechanisms of biofilm resistance and developing materials that resist biofilm formation in industrial and medical settings .

Synthetic Chemistry

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate can serve as a building block in synthetic chemistry, particularly in the synthesis of complex molecules with potential pharmacological activities .

Agricultural Research

Compounds with antimicrobial properties, like oxazole derivatives, are of interest in agricultural research for the development of new fungicides and bactericides to protect crops from pathogens .

Material Science

The structural properties of oxazole derivatives make them candidates for material science research, where they can be incorporated into polymers or coatings to impart specific characteristics like microbial resistance or enhanced durability .

Eigenschaften

IUPAC Name |

methyl 4-[(4-methyl-1,3-oxazole-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-11(19-7-14-8)12(16)15-10-5-3-9(4-6-10)13(17)18-2/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDQJLYXZYQJRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2589645.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)

![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)

![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)

![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)